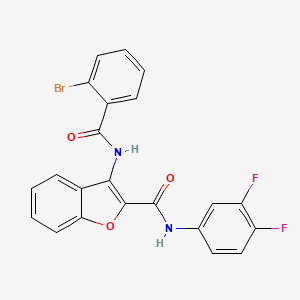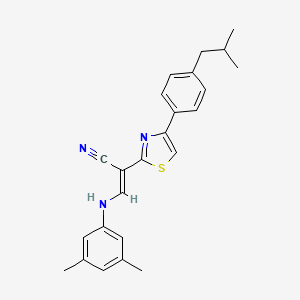![molecular formula C18H19NO3S3 B2523981 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide CAS No. 2210141-55-0](/img/structure/B2523981.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, such as condensation or redox reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry could be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions needed for these reactions are all part of this analysis .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis could be used .Aplicaciones Científicas De Investigación
Novel Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) in indoor environments highlights the importance of understanding chemical compounds' occurrence and impact. Studies reveal significant gaps in our knowledge of NBFRs, emphasizing the need for comprehensive research on their environmental fate and toxicity. This area exemplifies the scientific community's interest in analyzing new chemical entities for potential environmental and health implications (Zuiderveen, Slootweg, & de Boer, 2020).
Conversion of Plant Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives demonstrates the scientific exploration of sustainable sources for chemical industry feedstocks. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal for producing various materials, highlighting the role of innovative compounds in advancing green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).
Antibody-Based Methods for Environmental and Food Analysis
Antibody-based methods for detecting and quantifying chemical compounds in environmental and food matrices showcase the application of biotechnological approaches in analytical chemistry. This research avenue underscores the interdisciplinary nature of modern scientific investigations, bridging chemistry, biology, and environmental sciences to address global challenges (Fránek & Hruška, 2018).
Photosensitive Protecting Groups
The utilization of photosensitive protecting groups in synthetic chemistry illustrates the nuanced control required in chemical synthesis. This area of research is crucial for developing methodologies that allow selective activation or deactivation of functional groups, facilitating complex synthetic pathways (Amit, Zehavi, & Patchornik, 1974).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S3/c1-12-3-4-13(2)18(9-12)25(21,22)19-10-15(20)17-6-5-16(24-17)14-7-8-23-11-14/h3-9,11,15,19-20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRQOIHSFFVBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2523901.png)


![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)
![ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2523908.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)
![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide](/img/structure/B2523919.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)